

An In-depth Technical Guide to 2-Undecene

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Compound of Interest

Compound Name: 2-Undecene

Cat. No.: B8481262

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Introduction

2-Undecene is an unsaturated hydrocarbon with the chemical formula $C_{11}H_{22}$. As an alkene, its reactivity is primarily defined by the carbon-carbon double bond, making it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the IUPAC nomenclature, structure, physicochemical properties, and synthetic methodologies related to **2-undecene**, with a focus on its stereoisomers.

IUPAC Name and Chemical Structure

The IUPAC name for **2-undecene** is undec-2-ene. The number '2' indicates the position of the double bond in the eleven-carbon chain. Due to the restricted rotation around the double bond, **2-undecene** exists as two stereoisomers: (2E)-undec-2-ene and (2Z)-undec-2-ene.

- (2E)-undec-2-ene: The isomer where the two higher priority groups on each carbon of the double bond are on opposite sides. This is also commonly referred to as trans-**2-undecene**.
- (2Z)-undec-2-ene: The isomer where the two higher priority groups on each carbon of the double bond are on the same side. This is also commonly referred to as cis-**2-undecene**.^[1]
^[2]

The general structure of **2-undecene** consists of an eleven-carbon chain with a double bond between the second and third carbon atoms.

Molecular Formula: C₁₁H₂₂[\[3\]](#)[\[4\]](#)

Molecular Weight: 154.29 g/mol [\[1\]](#)[\[3\]](#)

Physicochemical Properties

The physical and chemical properties of **2-undecene** can vary between its stereoisomers. The following tables summarize key quantitative data for the E and Z isomers of **2-undecene**.

Table 1: General and Computed Properties of **2-Undecene** Isomers

Property	(2E)-undec-2-ene	(2Z)-undec-2-ene	Reference
CAS Number	693-61-8	821-96-5	[3] [5]
Molecular Formula	C ₁₁ H ₂₂	C ₁₁ H ₂₂	[1] [3]
Molecular Weight	154.29 g/mol	154.29 g/mol	[1] [3]
InChIKey	JOHIXGUTSXXXADV-HWKANZROSA-N	JOHIXGUTSXXXADV-HYXAFXHYSA-N	[1] [3]
LogP (Computed)	4.31310	5.9	[1]

Table 2: Experimental Physical Properties of **2-Undecene** Isomers

Property	(2Z)-undec-2-ene	Reference
Boiling Point	196.1 °C	[5]
Melting Point	-66.5 °C	[5]

Experimental Protocols

The stereoselective synthesis of alkenes is a significant focus in organic chemistry.[\[5\]](#) The Wittig reaction is a widely used and reliable method for the synthesis of alkenes from carbonyl compounds, allowing for control over the stereochemistry of the resulting double bond.

Experimental Protocol: Synthesis of (2Z)-Undecene via Wittig Reaction

This protocol describes a general procedure for the synthesis of (2Z)-undecene starting from nonanal and a suitable phosphonium ylide.

Materials:

- Nonanal
- (Ethyl)triphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane (for chromatography)

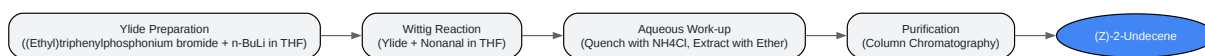
Procedure:

- Preparation of the Ylide:
 - In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (ethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
 - Stir the reaction mixture at 0 °C for 1 hour.
- Wittig Reaction:

- In a separate flame-dried flask under an inert atmosphere, dissolve nonanal (1.0 equivalent) in anhydrous THF.
- Cool the nonanal solution to -78 °C using a dry ice/acetone bath.
- Slowly transfer the prepared ylide solution to the nonanal solution via cannula.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Work-up and Extraction:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to isolate the (2Z)-undecene.
- Characterization:
 - Characterize the final product using nuclear magnetic resonance (NMR) spectroscopy (^1H and ^{13}C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity.

Diagrams

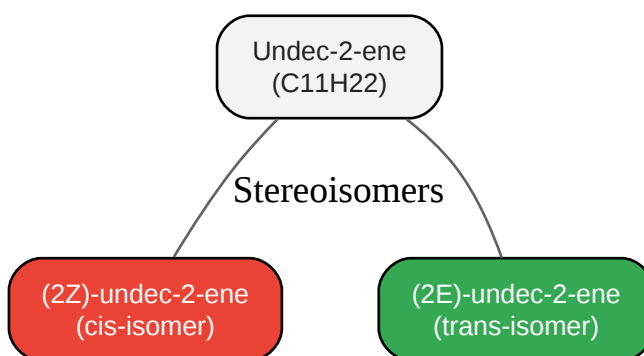
Diagram 1: General Synthetic Workflow for (2Z)-Undecene via Wittig Reaction



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Caption: A generalized workflow for the synthesis of (Z)-**2-undecene**.

Diagram 2: Isomeric Relationship of Undec-2-ene



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Caption: The stereoisomeric relationship of undec-2-ene.

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